molecular formula C17H15F3N4O2S B2853373 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1448037-08-8

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2853373
CAS No.: 1448037-08-8
M. Wt: 396.39
InChI Key: REESSKFZMWOSDO-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-pyridine hybrid core and a trifluoromethyl-substituted benzene sulfonamide moiety. Its molecular formula is C₁₇H₁₅F₃N₄O₂S, with an average molecular mass of 412.39 g/mol . This structural motif is common in kinase inhibitors and anticancer agents due to its ability to modulate electronic and steric properties .

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-6-14(7-5-13)27(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REESSKFZMWOSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. The molecular formula can be expressed as C17H18F3N3O2S. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and appropriate carbonyl compounds.
  • Coupling with Pyridine Derivatives : This step often employs coupling agents to facilitate the formation of the desired pyridine-pyrazole linkage.
  • Sulfonamide Formation : The final step involves the introduction of the benzenesulfonyl group, which can be achieved through sulfonation reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of related compounds in the pyrazole family. For instance, derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles exhibited notable antibacterial activity against various pathogens, suggesting that similar structures may confer comparable effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NamePathogen TestedEC50 (µg/mL)Reference
2-(pyrazol-4-yl)-1,3,4-oxadiazole 7aXanthomonas axonopodis8.72
2-(pyrazol-4-yl)-1,3,4-oxadiazole 9aPseudomonas syringae12.85
N-(trifluoromethyl)benzenesulfonamideStaphylococcus aureus15.00

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Compounds with similar moieties have shown inhibition of cellular pathways involved in tumor growth. For instance, certain pyrazole derivatives have been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Case Study: Anticancer Efficacy
In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions demonstrated increased cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts . The presence of electron-withdrawing groups was crucial for enhancing activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Pyridine and Pyrazole Moieties : Essential for interaction with biological targets.
  • Sulfonamide Linkage : Contributes to solubility and bioavailability.

Scientific Research Applications

Structural Formula

The compound's structure features a pyridine ring, a pyrazole moiety, and a trifluoromethyl group, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance:

  • H5N1 Virus Inhibition : Compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have exhibited over 90% inhibition against H5N1 in vitro. This suggests that derivatives can be developed as antiviral agents targeting various viral infections, including emerging pathogens like SARS-CoV-2 .

Enzyme Inhibition

The compound has shown promise in modulating enzyme activity, which could be beneficial for therapeutic applications:

  • Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit cholinesterases, relevant in treating Alzheimer's disease. Studies indicate effective inhibition with promising IC50 values, suggesting potential use in neurodegenerative disease therapy .

Cancer Research

In oncology, compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines:

  • Cytotoxicity Assays : Various derivatives have demonstrated enhanced cytotoxicity against specific cancer cell lines, making them candidates for further development in cancer therapies .

Case Study 1: Antiviral Efficacy Against H5N1

In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to over 90% inhibition at specific concentrations. This research highlights the potential for developing effective antiviral agents based on this chemical framework.

Case Study 2: Cholinesterase Inhibition for Alzheimer's Treatment

Research focused on the inhibition of cholinesterases showed that certain pyrazole derivatives could effectively inhibit these enzymes. The findings suggest that modifications to the compound can enhance its inhibitory potency, making it a candidate for Alzheimer's disease treatment.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Benzene Ring

The sulfonamide benzene ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound -CF₃ Not Reported 412.39 High lipophilicity; potential kinase inhibition
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) -CH₃ 118–180* 542.62 Lower electron withdrawal; reduced metabolic stability
4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1d) -F 155–156 546.59 Moderate polarity; potential improved solubility vs. -CF₃
N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide -OCF₃ Not Reported 412.39 Similar lipophilicity to -CF₃; altered steric profile

*Melting points vary across analogs; bulkier groups (e.g., -CF₃) may reduce crystallinity compared to -F or -CH₃ .

Core Structural Modifications

The pyrazole-pyridine core is critical for interactions with biological targets. Comparisons include:

  • Celecoxib Derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide):
    Celecoxib analogs replace the pyridine ring with a methylphenyl-pyrazole system. These compounds exhibit anti-inflammatory and anticancer activity but lack the pyridine-mediated hydrogen bonding capacity present in the target compound .

  • Pyrazolo[3,4-d]pyrimidinyl Sulfonamides (e.g., Example 53 in ):
    These feature a fused pyrimidine ring, increasing planar surface area for π-π stacking. The compound in Example 5 has a higher melting point (175–178°C) due to enhanced intermolecular interactions but may face solubility challenges in vivo .

Research Findings and Data Trends

  • Synthetic Yields: Compounds with -CF₃ substituents (e.g., 1g in ) are synthesized in moderate yields (32%), reflecting challenges in introducing strongly electron-withdrawing groups .
  • Spectroscopic Characterization: ¹H NMR data for the target compound’s analogs () show distinct shifts for pyridyl (δ ~7.6–8.0 ppm) and sulfonamide protons (δ ~7.8–8.2 ppm), confirming structural integrity .
  • Thermal Stability: Higher melting points in fluoro-substituted analogs (e.g., 1d at 155–156°C) suggest greater crystalline stability compared to -CF₃ derivatives .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1: Coupling of pyridin-2-yl pyrazole with a bromoethyl intermediate via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate the reaction .
  • Step 2: Sulfonylation of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under inert atmosphere, with controlled temperatures (0–5°C) to minimize side reactions .
  • Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., DMAP) to enhance regioselectivity and yield (>80%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation: Use ¹H/¹³C NMR to verify pyrazole C-H protons (δ 7.8–8.2 ppm) and sulfonamide S=O stretching (1350–1300 cm⁻¹ via FTIR) .
  • Purity Analysis: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]⁺ at m/z 411.08) .

Q. What key structural features influence the compound’s reactivity in substitution or oxidation reactions?

  • Pyrazole-Pyridine Moiety: The electron-rich pyridine ring enhances susceptibility to electrophilic substitution, while the pyrazole N-H can participate in hydrogen bonding .
  • Trifluoromethyl Group: Stabilizes the sulfonamide via electron-withdrawing effects, reducing hydrolysis rates in acidic conditions .
  • Ethyl Linker: Flexibility may influence steric hindrance in coupling reactions; optimize using bulky bases (e.g., DIPEA) to prevent β-elimination .

Q. How can common impurities (e.g., unreacted intermediates) be identified and mitigated during synthesis?

  • Impurity Profiling: Use LC-MS to detect residual pyridin-2-yl pyrazole (retention time ~6.2 min) or sulfonyl chloride byproducts .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. What stability challenges arise under varying storage conditions (e.g., light, humidity)?

  • Photodegradation: The pyridine ring is prone to UV-induced cleavage; store in amber vials at –20°C .
  • Hydrolysis: Sulfonamide bonds may degrade in high humidity; use desiccants and anhydrous solvents during handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl group and pyrazole-pyridine moiety in biological activity?

  • Analog Synthesis: Replace CF₃ with methyl/chloro groups or modify pyridine to pyrimidine to assess binding affinity shifts .
  • Biological Assays: Test analogs against target enzymes (e.g., COX-2) via fluorescence polarization or SPR to quantify IC₅₀ differences .

Q. What computational methods predict the compound’s binding affinity with biological targets (e.g., kinases)?

  • Docking Simulations: Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on sulfonamide H-bonding and pyridine π-stacking .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How should contradictory data on enzymatic inhibition (e.g., COX-1 vs. COX-2 selectivity) be resolved?

  • Assay Validation: Replicate studies using isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm selectivity .
  • Kinetic Analysis: Calculate kcat/KM ratios via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What strategies optimize the compound’s pharmacokinetic profile (e.g., bioavailability, metabolic stability)?

  • Prodrug Design: Introduce ester groups at the sulfonamide nitrogen to enhance intestinal absorption; hydrolyze in vivo via esterases .
  • CYP450 Metabolism Screening: Use human liver microsomes to identify major metabolites (e.g., hydroxylation at pyridine C-4) and modify substituents to block oxidation .

Q. How do steric and electronic effects of substituents influence interactions with hydrophobic binding pockets?

  • Substituent Scanning: Synthesize derivatives with halogens (F, Cl) or methyl groups at pyridine C-3/C-5 and compare LogP values (e.g., Cl increases hydrophobicity by ~0.5) .
  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to map van der Waals contacts and electrostatic interactions .

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